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Introduction

Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an
organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member
of the cinnamate class of compounds, its primary function is to absorb incident ultraviolet (UV)
radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in
favor of broader-spectrum and more photostable agents, a thorough understanding of its
physicochemical properties remains crucial for researchers in dermatology, cosmetology, and
drug development.[3] This guide provides a comprehensive technical overview of the core
physical and chemical characteristics of Cinoxate, detailed experimental protocols for their
determination, and insights into its mechanism of action and potential biological interactions.

Chemical and Physical Properties

Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in
water but miscible with alcohols, esters, and vegetable oils.

Identification and Structure

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b072691?utm_src=pdf-interest
https://www.benchchem.com/product/b072691?utm_src=pdf-body
https://www.medchemexpress.com/cinoxate.html
https://diposit.ub.edu/dspace/bitstream/2445/184451/1/718111.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201613/
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Spectroscopic_Analysis_of_Cinoxate_s_UV_Absorption.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201613/
https://www.benchchem.com/product/b072691?utm_src=pdf-body
https://www.benchchem.com/product/b072691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
2-ethoxyethyl (E)-3-(4-

UPAC Name methox::phe);;l):)ropf-z-enoate

CAS Number 104-28-9

Chemical Formula C14H1804

Molecular Weight 250.29 g/mol

Canonical SMILES

CCOCCOC(=0)C=Cclccc(OC
)ecl

InChl Key

CMDKPGRTAQVGFQ-
RMKNXTFCSA-N

Physicochemical Data

A summary of the key physicochemical properties of Cinoxate is presented in the table below.

These parameters are critical for formulation development, stability testing, and understanding

its behavior in biological systems.
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Property Value Source
Melting Point -25 °C

Boiling Point 184-187 °C at 2 mmHg

Density 1.102 g/cm3 at 25 °C

Solubility in Water

Insoluble (practically insoluble,
~0.05%)

Solubility in Organic Solvents

Miscible with alcohols, esters,

and vegetable oils

logP (Octanol/Water)

2.35 - 2.65 (estimated)

pKa (Predicted)

~13.5 (of the conjugate acid,
estimated for the ester

carbonyl)

UV Absorption Maximum

(Amax)

289 nm, 306 nm

Molar Absorptivity (€)

19,400 L mol-t cm~t at 306 nm

UV Absorption Range

270 - 328 nm

Note on pKa: As an ester, Cinoxate does not have a readily ionizable proton in the typical

physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of

the ester group, which is a very weak base. This value is estimated based on the pKa of similar

ester compounds and is not practically relevant for most formulation or biological

considerations.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and

chemical properties of Cinoxate.

Synthesis of Cinoxate

Cinoxate is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol.
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e Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.
o Catalyst: A strong acid catalyst, such as sulfuric acid.

e Procedure:

[¢]

Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a round-
bottom flask.

o Add a catalytic amount of concentrated sulfuric acid.

o Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

o Upon completion, cool the reaction mixture and neutralize the excess acid with a weak
base (e.g., sodium bicarbonate solution).

o Extract the product with a suitable organic solvent (e.g., diethyl ether).
o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Remove the solvent under reduced pressure to yield crude Cinoxate.

o Purify the product by vacuum distillation.
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Synthesis of Cinoxate
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A simplified workflow for the synthesis of Cinoxate.
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Determination of Octanol-Water Partition Coefficient
(logP)

The shake-flask method is the gold standard for the experimental determination of logP.
o Materials:

o Cinoxate

o n-Octanol (reagent grade, pre-saturated with water)

o Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

o Separatory funnels

o UV-Vis Spectrophotometer

o Volumetric flasks and pipettes

e Procedure:

[¢]

Prepare a stock solution of Cinoxate in n-octanol of a known concentration.

o Add a known volume of the Cinoxate stock solution to a separatory funnel containing a
known volume of PBS.

o Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning
between the two phases.

o Allow the phases to separate completely.
o Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.

o Measure the concentration of Cinoxate in each phase using UV-Vis spectrophotometry at
its Amax. A calibration curve for Cinoxate in each solvent should be prepared beforehand.

o Calculate the partition coefficient (P) as the ratio of the concentration of Cinoxate in the n-
octanol phase to its concentration in the aqueous phase.
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o The logP is the logarithm (base 10) of the partition coefficient.

Shake-Flask Method for logP Determination
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Experimental workflow for logP determination of Cinoxate.
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UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for determining the UV absorption spectrum and Amax of
Cinoxate.

o Materials and Equipment:

o UV-Vis Spectrophotometer (double-beam or diode array)

o

Quartz cuvettes (1 cm path length)

Cinoxate standard

[¢]

[¢]

Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)

[e]

Volumetric flasks and pipettes

o

Analytical balance
e Procedure:

o Stock Solution Preparation: Accurately weigh approximately 25 mg of Cinoxate standard.
Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the
mark with the chosen solvent to create a stock solution of approximately 100 pg/mL.

o Working Solution Preparation: From the stock solution, prepare a working solution with a
concentration expected to yield an absorbance between 0.5 and 1.0 at its Amax (e.g., a
1:10 dilution of the stock solution).

o Spectrophotometric Measurement:
» Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
» Use the chosen solvent as the blank reference.
» Record the absorbance spectrum of the working solution.

o Data Analysis:
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» |dentify the wavelength(s) of maximum absorbance (Amax).

» Using the Beer-Lambert law (A = ebc), where A is the absorbance, b is the path length
(12 cm), and c is the molar concentration, calculate the molar absorptivity (g) at Amax.

Chemical Reactivity and Stability
Hydrolysis
Under acidic or alkaline conditions, Cinoxate can undergo hydrolysis to yield p-

methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation
stability at extreme pH values.

Photodegradation

Like other cinnamate-based UV filters, the primary photodegradation pathway for Cinoxate is
trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective
UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen
formulation. Further degradation can lead to the formation of various photoproducts, which can
be identified using techniques such as HPLC-MS/MS.

Photodegradation Pathway of Cinoxate
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Primary photodegradation pathway of Cinoxate.
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Mechanism of Action and Biological Interactions
UV Absorption

The primary function of Cinoxate as a sunscreen agent is its ability to absorb UVB radiation.
The p-methoxycinnamate chromophore in the molecule contains a system of conjugated
double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to
an excited electronic state. It then dissipates this energy primarily through non-radiative
pathways, such as isomerization and conversion to heat, before it can cause damage to skin
cells.

Peroxisome Proliferator-Activated Receptor y (PPARYy)
Agonism

Recent research has identified Cinoxate as a peroxisome proliferator-activated receptor y
(PPARYy) agonist with a Ki value of 18.0 uM. PPARYy is a nuclear receptor that plays a key role
in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPARy by
Cinoxate has been shown to elicit an obesogenic phenotype in human bone marrow-derived
mesenchymal stem cells during adipogenic differentiation. Furthermore, Cinoxate has been
observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in
normal human epidermal keratinocytes. This interaction with a key signaling pathway in the
skin represents a significant aspect of Cinoxate's biological activity beyond its UV-filtering
properties and warrants further investigation for its potential implications in dermatology and
endocrinology.
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Cinoxate Interaction with PPARy Signaling Pathway
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Inflammation
Modulation

Signaling pathway of Cinoxate as a PPARYy agonist.

Conclusion

Cinoxate possesses well-defined physicochemical properties that have historically made it a
viable UVB filter. Its synthesis and analysis can be achieved through standard organic
chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its
narrow absorption spectrum and potential for photodegradation, recent discoveries of its
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interaction with the PPARYy signaling pathway open new avenues for research into its biological
effects. This technical guide provides a foundational resource for professionals engaged in the
study and application of Cinoxate, encouraging further exploration into its chemical and
biological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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